7-Xylosyltaxol

描述

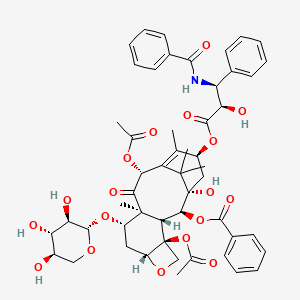

该化合物是从红豆杉树皮中分离出来的,其结构与紫杉醇相似,在第 7 位添加了木糖苷部分 。紫杉醇-7-木糖苷表现出显著的抗肿瘤活性,使其成为癌症研究和治疗中宝贵的化合物。

准备方法

合成路线和反应条件: 紫杉醇-7-木糖苷可以通过从天然存在的紫杉烷-7-木糖苷开始的部分合成来合成。 该过程涉及 7-木糖苷部分的氧化裂解 。 另一种方法包括从红豆杉树皮中提取化合物,然后使用具有乙腈和水梯度洗脱的反相色谱柱进行纯化 .

工业生产方法: 紫杉醇-7-木糖苷的工业生产主要涉及从红豆杉树皮中提取。 该过程包括多种操作,例如氯仿提取和结晶,以分离和纯化化合物 。 合成生物学方面的进展也使得能够在工程微生物中生产紫杉醇前体,为传统提取方法提供了一种可持续的替代方案 .

化学反应分析

反应类型: 紫杉醇-7-木糖苷经历各种化学反应,包括:

还原: 还原反应可以改变紫杉烷环上的官能团。

取代: 取代反应可以在紫杉烷环的特定位置引入不同的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在碱性或酸性条件下使用诸如卤代烷烃和酰氯之类的试剂。

科学研究应用

紫杉醇-7-木糖苷在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 它用作研究紫杉烷衍生物的合成和修饰的模型化合物。

生物学: 该化合物用于研究微管稳定和细胞周期阻滞的机制。

医学: 紫杉醇-7-木糖苷是一种有效的抗癌剂,用于治疗各种恶性肿瘤,包括乳腺癌、卵巢癌和肺癌.

工业: 该化合物用于开发新的抗癌药物和制剂。

作用机制

紫杉醇-7-木糖苷通过与微管蛋白(一种形成微管的蛋白质)结合来发挥作用。这种结合抑制了微管的解聚,导致微管结构的稳定。 因此,该化合物破坏了微管的正常动力学,导致细胞周期在 G2/M 期阻滞,最终诱导癌细胞凋亡(程序性细胞死亡) .

类似化合物:

紫杉醇: 紫杉醇-7-木糖苷的母体化合物,以其强大的抗癌活性而闻名。

多西他赛: 一种结构相似的化合物,在 C10 位具有羟基而不是乙酰基.

卡巴他赛: 另一种用于癌症治疗的紫杉烷衍生物.

紫杉醇-7-木糖苷的独特性: 紫杉醇-7-木糖苷的独特性在于其第 7 位存在木糖苷部分,这与紫杉醇相比提高了其溶解度和生物利用度。 这种结构修饰也有助于其独特的药代动力学和药效学特性,使其成为进一步研究和开发的宝贵化合物 .

相似化合物的比较

Paclitaxel: The parent compound of Taxol-7-xyloside, known for its potent anticancer activity.

Docetaxel: A structurally similar compound with a hydroxyl group at the C10 position instead of an acetyl group.

Cabazitaxel: Another taxane derivative used in cancer treatment.

Uniqueness of Taxol-7-xyloside: Taxol-7-xyloside is unique due to the presence of the xyloside moiety at the 7th position, which enhances its solubility and bioavailability compared to paclitaxel. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

生物活性

7-Xylosyltaxol, also known as Taxol-7-xyloside, is a derivative of paclitaxel, a well-established chemotherapeutic agent. This compound has garnered attention for its potential anticancer properties, primarily due to its ability to stabilize microtubules and disrupt cell division. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and comparative analysis with other taxane derivatives.

This compound is characterized by the addition of a xyloside moiety at the 7th position of the taxane framework. This modification enhances its solubility and may alter its pharmacokinetic properties compared to other taxanes like paclitaxel and docetaxel. The primary mechanism through which this compound exerts its biological effects is by binding to tubulin, leading to microtubule stabilization. This action prevents microtubule disassembly, resulting in cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Key Taxane Derivatives

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| Paclitaxel | Core taxane structure | Anticancer agent; microtubule stabilizer |

| Docetaxel | Taxane derivative | Anticancer; similar mechanism of action |

| Cabazitaxel | Taxane derivative | Anticancer; effective against resistant tumors |

| This compound | Taxane derivative | Anticancer; enhanced solubility |

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines, including breast, lung, and ovarian cancers. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported to range from 0.16 to 5.9 µM , indicating significant efficacy against malignant cells .

In cell-free assays using microtubules derived from pig brain, this compound induced disassembly with IC50 values around 0.2 to 0.4 µM , further confirming its role as a microtubule disruptor . These findings underscore the compound's potential as a therapeutic agent in oncology.

Case Studies

Several studies have investigated the anticancer effects of this compound:

- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in significant apoptosis, as evidenced by increased annexin V staining and activation of caspase pathways.

- Lung Cancer Model : A549 lung cancer cells treated with varying concentrations of this compound exhibited reduced proliferation rates compared to untreated controls, supporting its potential use in lung cancer therapies.

- Ovarian Cancer Model : Research indicated that this compound could enhance the cytotoxic effects when combined with other chemotherapeutics, suggesting a synergistic effect that warrants further exploration .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest improved bioavailability compared to paclitaxel due to its structural modifications . Toxicological assessments are crucial for establishing safety profiles; thus far, studies have indicated manageable toxicity levels in vitro.

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454873 | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

986.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-66-4 | |

| Record name | 7-Xylosyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of geographical location and environmental factors on 7-xylosyltaxol content in Taxus species?

A1: Research indicates that the content of this compound, along with paclitaxel and cephalomannine, can vary significantly depending on the geographical origin of Taxus wallichiana var. mairei. [] For instance, plants sourced from Jianyang (Fujian Province) and Jingdezhen (Jiangxi Province) exhibited relatively higher concentrations of these three compounds. [] Furthermore, environmental factors like sunlight exposure play a crucial role. Taxus chinensis var. mairei cultivated under sunny conditions showed significantly higher levels of this compound compared to those grown in the shade. []

Q2: Which parts of the Taxus plant have higher concentrations of this compound?

A2: Studies on both Taxus wallichiana var. mairei [] and Taxus chinensis var. mairei [] demonstrate that the bark contains significantly higher concentrations of this compound, paclitaxel, and cephalomannine compared to the branches and leaves. Within the branches and leaves themselves, the upper canopy layers, which receive more sunlight, show higher levels of these compounds compared to the lower layers. [, ]

Q3: How does the age of the Taxus plant influence this compound content?

A3: Research on Taxus chinensis var. mairei indicates that this compound content, along with paclitaxel and cephalomannine, tends to be higher in four-year-old plants compared to younger ones. [] This suggests an age-dependent accumulation of these compounds in the plant.

Q4: Are there any correlations between soil properties and the accumulation of this compound in Taxus plants?

A4: Interestingly, while no significant correlation was found between soil properties and this compound or paclitaxel content, cephalomannine showed a significant negative correlation with soil total nitrogen and organic matter content. [] This suggests a potential influence of soil nutrient status on the biosynthesis of specific taxanes in Taxus wallichiana var. mairei.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。